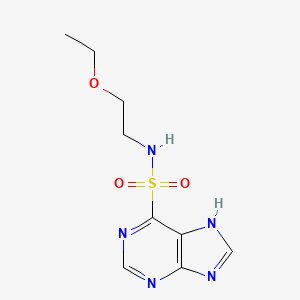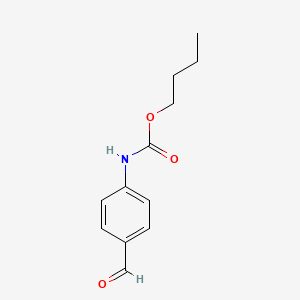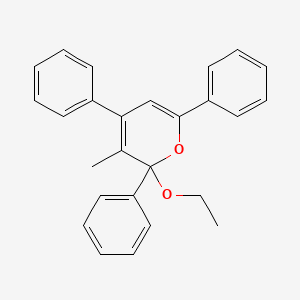![molecular formula C18H17N3S2 B14418147 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine CAS No. 87035-31-2](/img/structure/B14418147.png)
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by the presence of a benzothiophene moiety linked to an imidazopyridine core through a sulfanyl bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene.
Attachment of the Sulfanyl Group: The benzothiophene derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Imidazopyridine Core: The imidazopyridine core is synthesized separately through a multi-step process involving the cyclization of appropriate precursors.
Coupling Reaction: Finally, the benzothiophene-sulfanyl intermediate is coupled with the imidazopyridine core under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the imidazopyridine core or the benzothiophene moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene or imidazopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the imidazopyridine or benzothiophene moieties.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials research.
Chemical Biology: It is used as a probe to study various biochemical processes and interactions.
Mecanismo De Acción
The mechanism of action of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These compounds share a similar imidazopyridine core but differ in the substitution pattern and attached functional groups.
Benzothiophene Derivatives: Compounds with a benzothiophene moiety but different linking groups or additional functional groups.
Uniqueness
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine is unique due to the specific combination of the benzothiophene and imidazopyridine moieties linked by a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
87035-31-2 |
|---|---|
Fórmula molecular |
C18H17N3S2 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
4-(1-benzothiophen-3-ylmethylsulfanyl)-1-propylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C18H17N3S2/c1-2-9-21-12-20-17-15(21)7-8-19-18(17)23-11-13-10-22-16-6-4-3-5-14(13)16/h3-8,10,12H,2,9,11H2,1H3 |
Clave InChI |
KQWLBNZYQZRXCN-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C1C=CN=C2SCC3=CSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


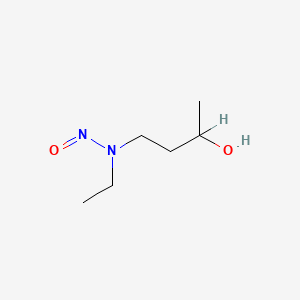
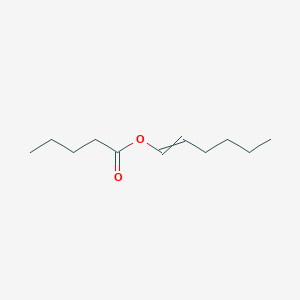
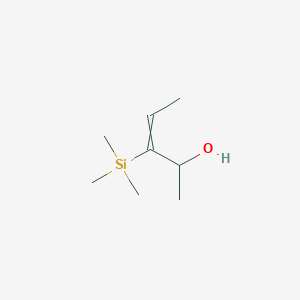

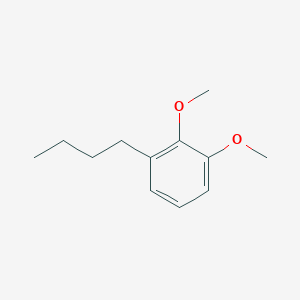
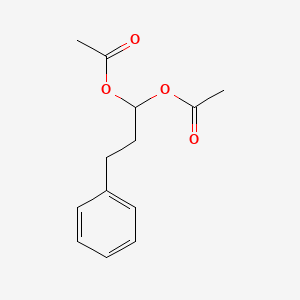
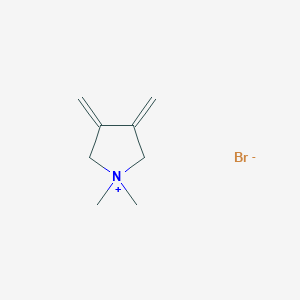
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
